molecular formula C16H21N3O3S B14099711 N-(3-methoxypropyl)-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

N-(3-methoxypropyl)-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No.: B14099711
M. Wt: 335.4 g/mol
InChI Key: OILRBPKJFFNTNN-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-4-oxo-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with a unique structure that includes a quinazoline core, a sulfanylidene group, and a methoxypropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-4-oxo-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of a quinazoline derivative with a suitable thiol and an amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced purification techniques, such as recrystallization and chromatography, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-4-oxo-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxypropyl side chain can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to modulate specific signaling pathways.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-4-oxo-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cell behavior and function.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxypropyl)acrylamide: This compound shares the methoxypropyl side chain but has a different core structure.

    4-amino-N-(3-methoxypropyl)benzenesulfonamide: This compound has a similar side chain but a different functional group attached to the benzene ring.

Uniqueness

N-(3-methoxypropyl)-4-oxo-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to its combination of a quinazoline core, a sulfanylidene group, and a methoxypropyl side chain. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C16H21N3O3S

Molecular Weight

335.4 g/mol

IUPAC Name

N-(3-methoxypropyl)-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C16H21N3O3S/c1-3-8-19-15(21)12-6-5-11(10-13(12)18-16(19)23)14(20)17-7-4-9-22-2/h5-6,10H,3-4,7-9H2,1-2H3,(H,17,20)(H,18,23)

InChI Key

OILRBPKJFFNTNN-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCCOC)NC1=S

Origin of Product

United States

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